molecular formula C16H12ClF2N5O B2961503 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 900013-64-1

5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2961503
CAS No.: 900013-64-1
M. Wt: 363.75
InChI Key: HDUFXAAOXHAIJO-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes a triazole ring, a chlorobenzyl group, and a difluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the preparation of the triazole core. One common method is the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne under copper(I) catalysis to form the triazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of different alkyl or aryl groups.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand cellular processes and interactions.

Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.

Industry: It is utilized in the manufacturing of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 5-Amino-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide: This compound is structurally similar but lacks the difluorophenyl group.

  • 5-Amino-1-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide: This compound has a pyrazole ring instead of a triazole ring.

Uniqueness: The presence of the difluorophenyl group in 5-amino-1-(4-chlorobenzyl)-N-(2,5-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide enhances its chemical stability and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Its unique structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

IUPAC Name

5-amino-1-[(4-chlorophenyl)methyl]-N-(2,5-difluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N5O/c17-10-3-1-9(2-4-10)8-24-15(20)14(22-23-24)16(25)21-13-7-11(18)5-6-12(13)19/h1-7H,8,20H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUFXAAOXHAIJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)F)F)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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